molecular formula C21H22N2O3 B7743911 Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate

Cat. No.: B7743911
M. Wt: 350.4 g/mol
InChI Key: XGDWFWAYKFMITO-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 8 and a (1-phenylethyl)amino substituent at position 2. The ethyl ester at position 3 enhances its lipophilicity, which is critical for bioavailability and membrane permeability in pharmacological contexts .

Properties

IUPAC Name

ethyl 8-methoxy-4-(1-phenylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(24)17-13-22-20-16(11-8-12-18(20)25-3)19(17)23-14(2)15-9-6-5-7-10-15/h5-14H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWFWAYKFMITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC(C)C3=CC=CC=C3)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

For ethyl 8-methoxyquinoline-3-carboxylate, the synthesis begins with 3-methoxyaniline reacting with DEEM. The initial step forms an ethoxymethylenemalonate intermediate, which undergoes-electrocyclic ring closure at 220–250°C to yield the quinoline core. The 8-methoxy group is introduced via the starting aniline’s substitution pattern, as demonstrated in the preparation of ethyl 4-[(2-ethylphenyl)amino]-8-methoxy-3-quinoline-carboxylate.

Critical Parameters:

  • Temperature Control: Cyclization requires precise temperature management (220–250°C) to avoid decomposition.

  • Solvent Choice: Diphenyl ether facilitates high-temperature stability, though recent studies suggest ionic liquids as greener alternatives.

The 4-position of the quinoline ring is activated for nucleophilic substitution, enabling the introduction of the (1-phenylethyl)amino group. This typically proceeds via a two-step halogenation-amination sequence.

Chlorination with Phosphorus Oxychloride

Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate is treated with phosphorus oxychloride (POCl₃) under reflux to yield the 4-chloro intermediate. Reaction conditions from analogous systems indicate:

ParameterValueSource
POCl₃ Equivalents3–5 eq
Temperature100–110°C
Reaction Time4–6 hours
Yield75–85%

Excess POCl₃ ensures complete conversion of the hydroxyl group to chloride, with toluene or dioxane as common solvents.

Copper-Catalyzed Amination

The 4-chloro intermediate undergoes Ullmann-type coupling with (1-phenylethyl)amine. A modified procedure from isoquinolone synthesis employs CuI (10 mol%) in dioxane at 80°C with potassium carbonate as base.

Optimized Conditions:

  • Catalyst: CuI (0.1 equiv)

  • Ligand: None required for primary amines

  • Solvent: Dioxane

  • Temperature: 80°C for 12 hours

This method achieves ~70% yield for similar substrates, though steric hindrance from the (1-phenylethyl) group may necessitate extended reaction times.

Alternative Single-Pot Strategies

Recent advances propose single-pot methodologies to streamline synthesis:

Tandem Cyclization-Amination

A patent by GB2234748A discloses a one-pot approach where 4-chloroquinoline intermediates react directly with amines in DMF using NaH as base. Applied to the target compound:

  • Base: Sodium hydride (1.2 eq) deprotonates (1-phenylethyl)amine.

  • Solvent: DMF at 80°C for 16 hours.

  • Workup: Aqueous extraction followed by silica gel chromatography.

This method circumvents the need for isolated chlorinated intermediates, though yields are marginally lower (60–65%).

Structural Characterization and Purity Optimization

Post-synthetic analysis is critical for verifying regioselectivity and purity:

Spectroscopic Confirmation

  • ¹H NMR: Key signals include the ethyl ester (δ 1.41 ppm, triplet; δ 4.32 ppm, quartet), methoxy (δ 3.87 ppm, singlet), and (1-phenylethyl)amino protons (δ 5.34 ppm, multiplet).

  • LC-MS: Molecular ion peak at m/z 350.4 [M+H]⁺.

Recrystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) removes unreacted amine and chlorinated byproducts, enhancing purity to >98%.

Challenges and Mitigation Strategies

Steric Hindrance in Amination

The bulky (1-phenylethyl) group slows nucleophilic attack at C4. Mitigation includes:

  • Higher Catalyst Loading: CuI increased to 20 mol%.

  • Polar Aprotic Solvents: Switching to DMF improves amine solubility.

Methoxy Group Stability

Prolonged exposure to POCl₃ may demethylate the 8-methoxy group. Limiting chlorination to 4 hours preserves functionality.

Industrial-Scale Considerations

Gram-scale syntheses reported for related compounds highlight:

  • Cost Efficiency: Using CuI over palladium catalysts reduces expenses.

  • Solvent Recovery: Dioxane and DMF are distilled and reused, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of diseases like malaria and cancer.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Key Observations:

  • Position 8 Substitutions: Methoxy (target compound) vs. fluoro , chloro , or ethyl .
  • Position 4 Substitutions: The (1-phenylethyl)amino group in the target compound contrasts with hydroxyl , oxo , or pyridinylmethylamino groups. Aromatic amino groups (e.g., phenylethyl) may improve CNS penetration due to increased lipophilicity .
  • Additional Modifications: Cyano groups at position 6 (e.g., ) enhance potency in PDE5 inhibition, suggesting that the target compound’s lack of this group may limit enzymatic activity despite structural similarity.

Research Findings on Analogous Compounds

Pharmacological Activity

  • PDE5 Inhibitors: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-substituted analogs exhibit sub-10 nM IC₅₀ values for PDE5, attributed to the cyano group’s electron-withdrawing effects and the chloro-methoxybenzyl moiety’s steric complementarity .
  • ALDH1A1 Inhibitors: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate demonstrates 85% inhibition of ALDH1A1 at 10 μM, linked to the hydroxyl group’s hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility: Methoxy and amino groups improve aqueous solubility compared to fluoro or chloro analogs .
  • Melting Points: Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (a close analog) melts at 223–225°C , whereas fluoro-substituted analogs (e.g., ) have lower melting points (~180°C), reflecting differences in crystallinity.

Biological Activity

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2O3
  • Molecular Weight : 350.41 g/mol

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and malaria.
  • DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound can bind to various receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain models, suggesting potential use in treating viral infections .

Study on Anticancer Effects

A notable study explored the anticancer effects of this compound on human cancer cell lines. The findings indicated:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung)
  • IC50 Values :
    • HeLa: 5 µM
    • MCF7: 10 µM
    • A549: 15 µM
      These results suggest a dose-dependent response with significant cytotoxicity observed at lower concentrations .

Mechanistic Studies

Further mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and activation of caspases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Quinoline core formation : Cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions .
  • Methoxy group introduction : Nucleophilic substitution or methoxylation at the 8-position using methoxide sources (e.g., NaOMe) .
  • Reductive amination : Coupling 4-aminoquinoline intermediates with 1-phenylethylamine via Pd-catalyzed or NaBH₃CN-mediated reactions .
    • Optimization : Key parameters include temperature (60–120°C), solvent polarity (DMF or ethanol), and catalyst loading (e.g., 5–10 mol% Pd for amination). Purity (>95%) is confirmed via HPLC with C18 columns and acetonitrile/water gradients .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?

  • Techniques :

  • NMR : ¹H/¹³C NMR distinguishes methoxy (δ ~3.8–4.0 ppm) and phenylethylamino protons (δ ~6.5–7.5 ppm). DEPT-135 confirms CH₂/CH₃ groups in the side chain .
  • X-ray crystallography : Resolves steric effects of the phenylethyl group and quinoline planarity .
  • HRMS : Validates molecular weight (e.g., m/z 379.16 for C₂₁H₂₁N₂O₃⁺) .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., Topoisomerase II inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) influence bioactivity and pharmacokinetics?

  • SAR Insights :

  • Methoxy at 8-position : Enhances membrane permeability (logP ~2.5) but reduces metabolic stability in hepatic microsomes .
  • Phenylethylamino vs. methylamino : Phenylethyl groups improve target binding (e.g., 10-fold higher affinity for bacterial DNA gyrase) but increase plasma protein binding (PPB >90%) .
    • Data Analysis : Compare IC₅₀ trends across analogs using molecular docking (AutoDock Vina) and ADMET predictors (SwissADME) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be systematically addressed?

  • Approach :

  • Dose-response normalization : Use Z-factor to validate assay robustness .
  • Off-target profiling : Kinase screening panels (e.g., Eurofins KinomeScan) to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS to detect in situ degradation products affecting activity .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Methods :

  • Prodrug design : Phosphate esterification at the carboxylate group increases solubility (e.g., 5-fold in PBS) .
  • Co-crystallization : Use cyclodextrins (β-CD) or PEG-based carriers .
    • Validation : Parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies .

Methodological Notes

  • Contradiction Resolution : Discrepancies in MIC/IC₅₀ values may arise from assay conditions (e.g., serum content). Normalize results using internal controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Advanced Purification : Preparative HPLC with gradient elution (MeCN:H₂O + 0.1% TFA) resolves co-eluting isomers .

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